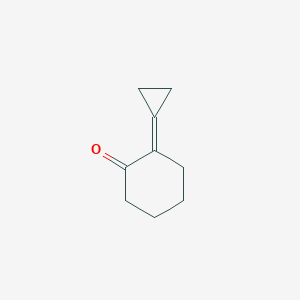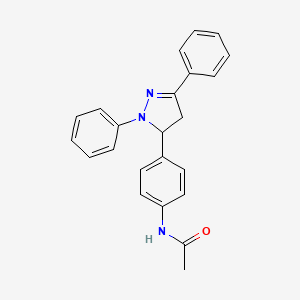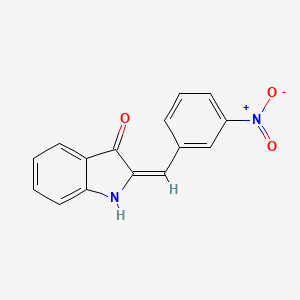
2-(3-Nitrobenzylidene)indolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nitrobenzylidene)indolin-3-one is a compound that belongs to the indolinone family, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 2-(3-Nitrobenzylidene)indolin-3-one typically involves the condensation of indolin-3-one with 3-nitrobenzaldehyde. The reaction is carried out in a mixture of water and ethanol with a few drops of concentrated hydrochloric acid, and the mixture is heated to reflux for about 2 hours . This method is efficient and yields the desired product in good quantities.
Chemical Reactions Analysis
2-(3-Nitrobenzylidene)indolin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 2-(3-Aminobenzylidene)indolin-3-one.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Nitrobenzylidene)indolin-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown promising antitumor activity by inhibiting various kinase families.
Medicine: Due to its antitumor properties, it is being studied for potential use in cancer therapy.
Industry: It can be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The antitumor activity of 2-(3-Nitrobenzylidene)indolin-3-one is primarily due to its ability to inhibit kinase enzymes, which play a crucial role in cell signaling pathways. By blocking these enzymes, the compound can prevent the proliferation of cancer cells and induce apoptosis (programmed cell death) .
Comparison with Similar Compounds
2-(3-Nitrobenzylidene)indolin-3-one is unique compared to other indolinone derivatives due to its specific substitution pattern and biological activity. Similar compounds include:
2-(2-Nitrobenzylidene)indolin-3-one: Another nitro-substituted indolinone with antitumor activity.
2-(4-Trifluoromethylbenzylidene)indolin-3-one: Known for its potent antitumor properties.
Properties
Molecular Formula |
C15H10N2O3 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
(2E)-2-[(3-nitrophenyl)methylidene]-1H-indol-3-one |
InChI |
InChI=1S/C15H10N2O3/c18-15-12-6-1-2-7-13(12)16-14(15)9-10-4-3-5-11(8-10)17(19)20/h1-9,16H/b14-9+ |
InChI Key |
OYNALYWLODPKQR-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



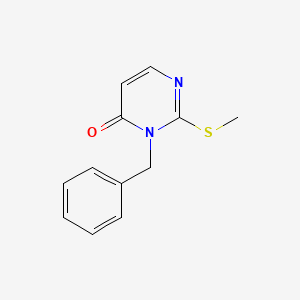

![4-Chloro-2-ethyl-5-[1-(4-methylphenyl)ethoxy]pyridazin-3(2H)-one](/img/structure/B15213707.png)

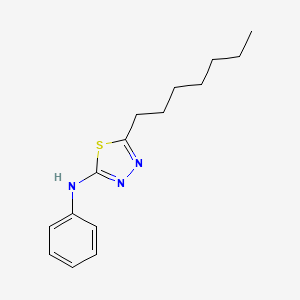
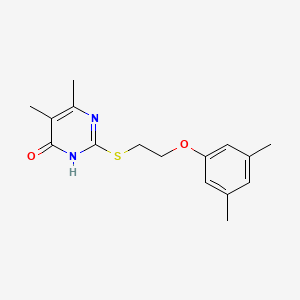
![(3S)-1-[7-(Benzyloxy)-2-methylquinazolin-4-yl]pyrrolidin-3-ol](/img/structure/B15213728.png)
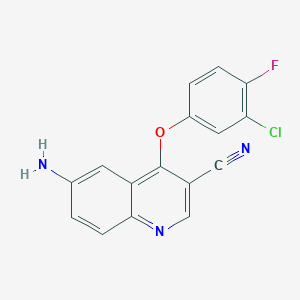
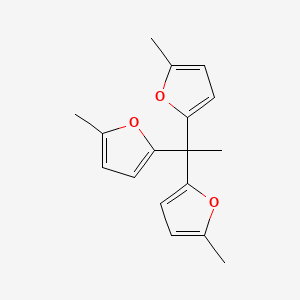
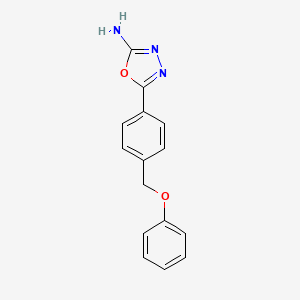
![5-[(2,4-Dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B15213748.png)
